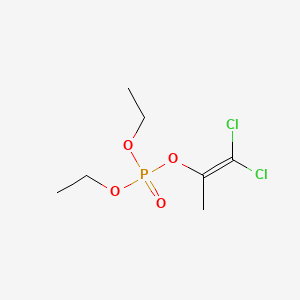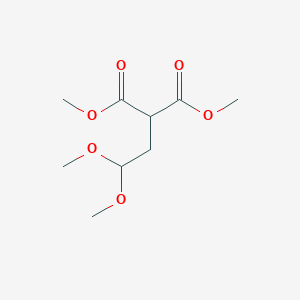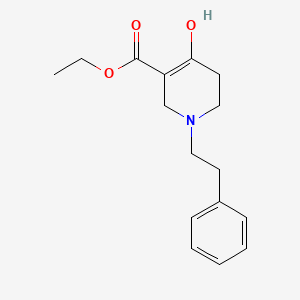
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-(2-phenylethyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-(2-phenylethyl)-, ethyl ester is a chemical compound with a complex structure that includes a pyridine ring, a hydroxy group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-(2-phenylethyl)-, ethyl ester typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, which undergo a series of reactions such as hydrogenation, esterification, and hydroxylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the efficiency and scalability of the synthesis. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-(2-phenylethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-(2-phenylethyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-(2-phenylethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinecarboxylic acid, ethyl ester: Lacks the tetrahydro and hydroxy groups.
1,2,5,6-Tetrahydropyridine-4-carboxylic acid, ethyl ester: Lacks the phenylethyl group.
4-Hydroxy-1-(2-phenylethyl)-pyridine: Lacks the ester group.
Uniqueness
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-(2-phenylethyl)-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
37673-70-4 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-1-(2-phenylethyl)-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)14-12-17(11-9-15(14)18)10-8-13-6-4-3-5-7-13/h3-7,18H,2,8-12H2,1H3 |
InChI-Schlüssel |
LFHMJKIYXAJNOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(CCN(C1)CCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
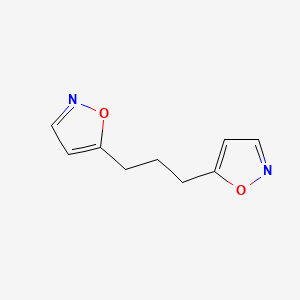
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)

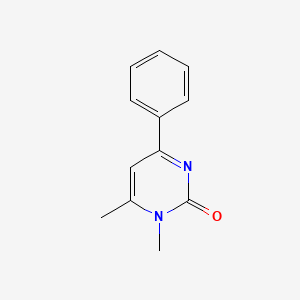
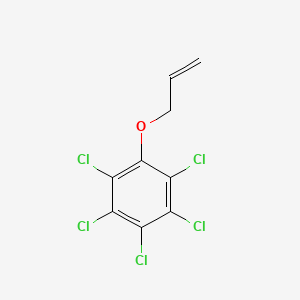
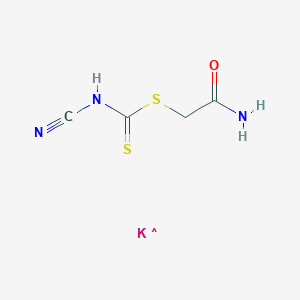

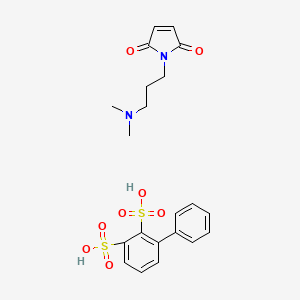
![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
![1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride](/img/structure/B14673036.png)
